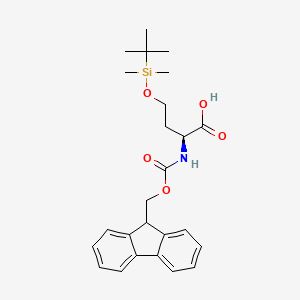

![molecular formula C20H17N5O3S2 B2541643 N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide CAS No. 612522-58-4](/img/structure/B2541643.png)

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

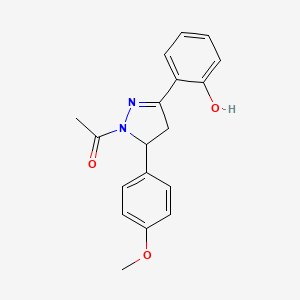

“N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide” is a chemical compound with the molecular formula C23H21N5O5S2. It has an average mass of 511.573 Da and a monoisotopic mass of 511.098419 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide group, a thiazole group, and a furo[2,3-d]pyrimidine group . The compound has a total of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 132.9±0.4 cm3, and a molar volume of 336.0±5.0 cm3. It has a polar surface area of 191 Å2 and a polarizability of 52.7±0.5 10-24 cm3. The surface tension is 86.4±5.0 dyne/cm .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects. Notably:

- Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide displayed anti-inflammatory and analgesic activities .

Antitubercular Activity

Indole derivatives have been explored for their potential against Mycobacterium tuberculosis. Notable findings include:

- Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, some of which exhibited potent anti-tubercular activity .

Anti-HIV Activity

Researchers have investigated indole derivatives for their anti-HIV properties:

- Selvam et al. screened 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, finding anti-HIV activity against HIV-1 and HIV-2 strains .

Antimicrobial Potential

The compound’s antimicrobial activity is noteworthy:

- The derivative 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide exhibited high antimicrobial activity .

Other Biological Activities

Indole derivatives also show antioxidant, antidiabetic, and antimalarial properties, making them versatile candidates for further exploration .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound N-(5,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamide, also known as F1367-0011 or STL079538, is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase critically involved in T cell receptor (TCR) signaling .

Mode of Action

F1367-0011 interacts with HPK1 by inhibiting its kinase activity . This inhibition initiates a negative-feedback loop that raises the threshold of stimulus required for T cell responses . The compound’s interaction with HPK1 results in an increase in T cell responsiveness to antigen stimulus .

Biochemical Pathways

The compound affects the TCR signaling pathway, which is crucial for the activation and function of T cells . By inhibiting HPK1, F1367-0011 disrupts the negative feedback loop in TCR signaling, enhancing T cell responsiveness . This can lead to increased antigen recognition and improved efficacy of therapies like PD-1 blockade .

Result of Action

The molecular and cellular effects of F1367-0011’s action include a dose-dependent inhibition of SLP76 phosphorylation (a downstream effect of HPK1 activation) and an increase in T cell proliferation following suboptimal TCR stimulation . The compound also increases both CD8 and CD4 cytokine recall responses to MHC-presented peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of F1367-0011. For instance, the presence of immunosuppressive metabolites like PGE2 and adenosine, which can activate HPK1 through their receptors, might affect the compound’s efficacy . F1367-0011 has shown the ability to resist these metabolites, maintaining its ability to enhance immune responses .

Propriétés

IUPAC Name |

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S2/c1-11-12(2)28-18-15(11)16(23-17(27)13-6-4-3-5-7-13)24-20(25-18)30-10-14(26)22-19-21-8-9-29-19/h3-9H,10H2,1-2H3,(H,21,22,26)(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBICMRPSHIRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)

![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2541572.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)

![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)

![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)